2'-Chloro-4'-nitro-[1,1'-biphenyl]-3-carbaldehyde
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Overview
Description
2’-Chloro-4’-nitro-[1,1’-biphenyl]-3-carbaldehyde is an organic compound with a complex structure consisting of a biphenyl core substituted with chloro, nitro, and aldehyde groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Chloro-4’-nitro-[1,1’-biphenyl]-3-carbaldehyde typically involves multi-step organic reactions. One common method involves the Suzuki coupling reaction, where o-chloronitrobenzene is reacted with 4-chlorophenylboronic acid in the presence of a palladium catalyst and a base such as sodium carbonate . The reaction is carried out under nitrogen protection at elevated temperatures (around 130°C) to yield the desired biphenyl derivative .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. For example, a three-step continuous flow process involving Suzuki coupling, nitro group reduction, and subsequent functionalization has been developed for the production of related compounds .
Chemical Reactions Analysis
Types of Reactions
2’-Chloro-4’-nitro-[1,1’-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:
Electrophilic Substitution: The biphenyl core can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Nucleophilic Aromatic Substitution: The chloro group can be displaced by nucleophiles under specific conditions, forming new substituted biphenyl derivatives.
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH4), cobalt sulfate (CoSO4·7H2O), and hydrogen gas with a palladium catalyst.
Electrophilic Substitution: Nitric acid (HNO3) for nitration, chlorine (Cl2) for chlorination, and sulfuric acid (H2SO4) for sulfonation.
Nucleophilic Aromatic Substitution: Strong nucleophiles such as dimethylamine in ethanol solution.
Major Products
Reduction: 2’-Amino-4’-chloro-[1,1’-biphenyl]-3-carbaldehyde.
Electrophilic Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
Nucleophilic Aromatic Substitution: Substituted biphenyl derivatives with nucleophiles replacing the chloro group.
Scientific Research Applications
2’-Chloro-4’-nitro-[1,1’-biphenyl]-3-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 2’-Chloro-4’-nitro-[1,1’-biphenyl]-3-carbaldehyde involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the aldehyde group can form covalent bonds with nucleophiles. These interactions can affect various biochemical pathways, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
4’-Chloro-2-nitro-1,1’-biphenyl: Similar structure but lacks the aldehyde group.
2’-Amino-4’-chloro-[1,1’-biphenyl]-3-carbaldehyde: Formed by the reduction of the nitro group.
4’-Chloro-2-nitro-1,1’-biphenyl-3-carboxylic acid: Similar structure with a carboxylic acid group instead of an aldehyde.
Uniqueness
2’-Chloro-4’-nitro-[1,1’-biphenyl]-3-carbaldehyde is unique due to the presence of both nitro and aldehyde groups on the biphenyl core. This combination of functional groups imparts distinct reactivity and potential for diverse applications in various fields of research and industry .
Properties
Molecular Formula |
C13H8ClNO3 |
---|---|
Molecular Weight |
261.66 g/mol |
IUPAC Name |
3-(2-chloro-4-nitrophenyl)benzaldehyde |
InChI |
InChI=1S/C13H8ClNO3/c14-13-7-11(15(17)18)4-5-12(13)10-3-1-2-9(6-10)8-16/h1-8H |
InChI Key |
WGLXAAXBQHDRRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C=O |
Origin of Product |
United States |
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